molecular formula C16H12ClN3O4S B2819303 4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-56-5

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2819303
CAS RN: 886920-56-5
M. Wt: 377.8
InChI Key: QYVUNWLXIWVUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that is likely to be a derivative of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . It’s important to note that the exact description of this compound might not be available as it seems to be a specific and possibly novel compound .

Scientific Research Applications

Anticancer Activity

One of the primary applications of derivatives of the compound is in anticancer research. The design, synthesis, and evaluation of such compounds have shown promising results against various cancer cell lines. For instance, substituted benzamides were synthesized and tested for their anticancer activity, showing moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines. These compounds exhibited higher anticancer activities compared to the reference drug etoposide in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimycobacterial Screening

In the realm of infectious diseases, particularly tuberculosis, derivatives of this compound have been synthesized and screened for their antimycobacterial properties. One study reported the synthesis of new amide derivatives and their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these compounds, one demonstrated significant activity, presenting a promising lead molecule for further drug development due to its low toxicity against normal cell lines (Nayak et al., 2016).

Nematocidal Activity

Research into agricultural and environmental applications has also been conducted, with novel oxadiazole derivatives synthesized for nematocidal activity evaluation. These compounds showed effective mortality rates against the pine wood nematode, Bursaphelenchus xylophilus, suggesting potential use as nematicides. Their ability to decrease the nematode's mobility and respiratory functions indicates their potential as environmentally friendly pest control agents (Liu et al., 2022).

Photoluminescent Properties

In materials science, derivatives containing the 1,3,4-oxadiazole fluorophore have been synthesized and studied for their photoluminescent properties. These compounds have shown potential in developing new materials for electronic and photonic applications due to their desirable emission characteristics. The cholesteric and nematic mesophases exhibited by these compounds, along with their strong blue fluorescence emission, make them candidates for use in liquid crystal displays and other optoelectronic devices (Han et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been reported to have antibacterial activity

Mode of Action

It is known that similar compounds can interact with their targets to exert antibacterial effects

Biochemical Pathways

Similar compounds have been reported to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival

Result of Action

Similar compounds have been reported to have antibacterial activity , suggesting that they may inhibit bacterial growth or kill bacteria

properties

IUPAC Name

4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUNWLXIWVUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.